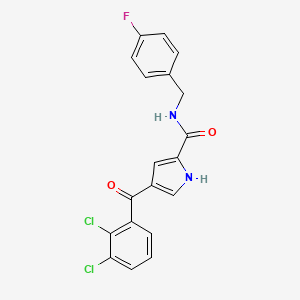

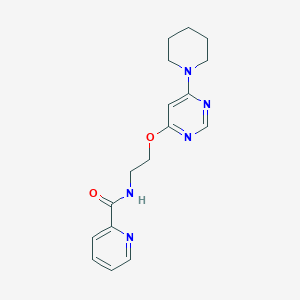

![molecular formula C14H7ClF3N3O2 B2674180 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 860651-00-9](/img/structure/B2674180.png)

8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular weight of 341.68 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, has been well studied in the past decade . The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is represented by the linear formula C14H7ClF3N3O2 . The InChI code for this compound is 1S/C14H7ClF3N3O2/c15-11-5-9 (14 (16,17)18)6-20-7-12 (19-13 (11)20)8-2-1-3-10 (4-8)21 (22)23/h1-7H .Physical And Chemical Properties Analysis

8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a solid substance . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Rearrangement

Research demonstrates various synthetic pathways and rearrangements involving imidazo[1,2-a]pyridine compounds. Khalafy et al. (2002) detailed the synthesis of imidazo[1,2-a]pyridines through the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, which also resulted in indoles under certain conditions (Khalafy, Setamdideh, & Dilmaghani, 2002). Additionally, Zhang et al. (2019) described a sequential coupling strategy that forms 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridines, offering a novel pathway for accessing diverse chemical libraries and identifying compounds with antiproliferative activity (Zhang et al., 2019).

Structural Analysis

The crystal structure analysis of imidazo[1,2-a]pyridine derivatives provides insight into their molecular geometry and potential for interactions. Koudad et al. (2015) analyzed the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, revealing its planar ring system and the cohesion of the crystal structure through hydrogen bonds (Koudad, Elaatiaoui, Benchat, Saadi, & El Ammari, 2015).

Exploration of Chemical Diversity

The exploration of versatile reactions on imidazo[1,2-a]pyridines to expand structural diversity is a significant area of research. Bazin et al. (2013) developed strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, leading to a variety of C2- and C3-functionalized derivatives, showcasing the nitro group's role in facilitating chlorine displacement and expanding product diversity (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Novel Compounds and Biological Potential

The synthesis of new imidazo[1,2-a]pyridine derivatives with potential biological activities is another crucial aspect of current research. Vanelle et al. (2008) reported on the SRN1 reactions of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with different nucleophiles, showcasing the methodology's efficacy in generating diverse compounds and highlighting the first description of an SRN1 reaction on the pyridine part of the imidazo[1,2-a]pyridine (Vanelle, Szabo, & Crozet, 2008).

Photophysical Properties and Material Science

The development of luminescent materials using imidazo[1,2-a]pyridine derivatives is an exciting application area. Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which exhibited remarkable Stokes' shift ranges and quantum yields, indicating their potential as low-cost luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).

Safety And Hazards

The safety information for 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name |

8-chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3N3O2/c15-11-5-9(14(16,17)18)6-20-7-12(19-13(11)20)8-2-1-3-10(4-8)21(22)23/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGAMGPBGRAUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)

![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)

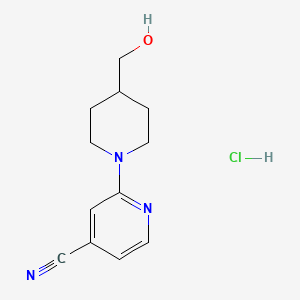

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)

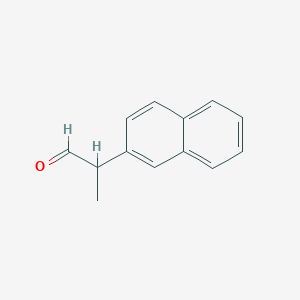

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)

![2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2674105.png)

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)

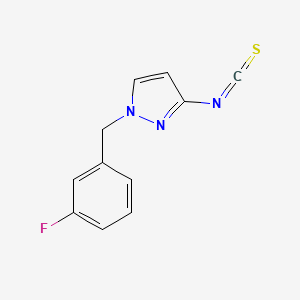

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)